molecular formula C9H7BrN2O B1380055 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1126636-93-8

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1380055
CAS No.: 1126636-93-8
M. Wt: 239.07 g/mol
InChI Key: CBXMTMFQOVHGHD-UHFFFAOYSA-N
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Description

Historical Development of Imidazopyridine Chemistry

The imidazopyridine scaffold originated in early 20th-century heterocyclic chemistry, with foundational work by Tschitschibabin and Chichibabin laying the groundwork for synthetic methodologies. The 1925 Tschitschibabin synthesis of imidazopyridines via high-temperature reactions between 2-aminopyridines and α-halocarbonyl compounds established the core cyclization strategy still employed today. Subsequent refinements introduced catalytic systems, such as the zinc/iodine-catalyzed Ortoleva-King protocol, which reduced reaction times from hours to minutes while improving yields. The Chichibabin reaction further expanded access to 2-aminopyridine precursors through direct amination of pyridine derivatives. These historical advances created the synthetic toolkit necessary for functionalized derivatives like 6-bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Significance of Imidazopyridine Scaffold in Heterocyclic Chemistry

Imidazo[1,2-a]pyridines exhibit unique electronic properties due to their fused bicyclic structure, which combines the π-deficient pyridine ring with the π-excessive imidazole moiety. This duality enables:

  • Drug discovery applications : Over 20 FDA-approved drugs, including Zolpidem (sedative) and Alpidem (anxiolytic), utilize the scaffold’s ability to engage biological targets through hydrogen bonding and π-π interactions.
  • Material science utility : The planar conjugated system facilitates charge transport in organic semiconductors, with hole mobilities exceeding 0.1 cm²/V·s in thin-film transistors.
  • Synthetic versatility : The C3 aldehyde group in derivatives like this compound serves as a handle for condensation, nucleophilic addition, and cross-coupling reactions.

Position of this compound in Contemporary Research

This compound (C₉H₇BrN₂O, MW 239.07 g/mol) occupies a strategic niche due to three key features:

Structural Feature Chemical Impact Research Applications
C6 Bromine Substituent Enhances electrophilicity for Suzuki-Miyaura couplings (Pd-catalyzed) Anticancer agent synthesis (e.g., PKM2 inhibitors)
C8 Methyl Group Provides steric hindrance to control regioselectivity in cycloaddition reactions Selective functionalization in material precursors
C3 Aldehyde Functionality Enables Schiff base formation for coordination complexes Luminescent sensors for metal ions

Modern synthetic routes employ microwave-assisted cyclocondensation, achieving 72% yield in ethanol/water mixtures at 110°C within 10 minutes. This contrasts with traditional 24-hour reflux methods, demonstrating progress in sustainable synthesis.

Properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXMTMFQOVHGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. Common methods include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

  • Bromine substitution at position 6 or 8 significantly influences steric interactions and electronic effects. Methyl groups (e.g., at position 8) enhance lipophilicity but may reduce solubility .
  • The carbaldehyde group at position 3 is critical for forming Schiff bases or oxazole derivatives, as seen in bioactive analogs like 4g (IC₅₀ = 9.41 μM against urease) .

Urease Inhibition

Imidazo[1,2-a]pyridine derivatives with oxazole rings (e.g., 4g , 4i ) exhibit potent urease inhibition. For example:

  • 4g (2-hydroxy-5-nitro-substituted oxazole analog): IC₅₀ = 9.41 ± 1.19 μM (vs. thiourea standard IC₅₀ = 21.37 ± 1.76 μM) .
  • Key interactions (π-π stacking, hydrogen bonding with Ala334, Glu331) observed in 4g may apply to brominated analogs .

Anticancer and Antimicrobial Activity

  • 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) demonstrates moderate anticancer activity due to halogen-mediated DNA intercalation .
  • 6-Bromo-3-fluoroimidazo[1,2-a]pyridine shows enhanced antimicrobial activity compared to non-halogenated analogs, attributed to fluorine’s electronegativity .

Molecular Docking and Binding Interactions

Comparative docking studies highlight the importance of substituents:

  • 4g binds to urease via π-π T-shaped interactions with Phe335 and hydrogen bonds with Glu331 .

Biological Activity

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (BMIPCA) is a heterocyclic compound notable for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse pharmacological properties, including anti-tuberculosis (TB) activity, enzyme interaction, and influence on cellular pathways.

BMIPCA has the molecular formula C9H7BrN2OC_9H_7BrN_2O and a molecular weight of 239.07 g/mol. The presence of the bromine atom at the 6-position and a methyl group at the 8-position contribute to its unique reactivity and biological activity. Its structure includes an aldehyde functional group, enhancing its potential for further chemical modifications.

Enzyme Interaction

BMIPCA interacts significantly with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may affect proteins and nucleic acids, potentially resulting in either cellular damage or therapeutic effects.

Anti-Tuberculosis Activity

Recent studies have highlighted BMIPCA's potential as an anti-TB agent. It has been shown to exhibit significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for BMIPCA against Mtb strains have been reported in the range of 0.030.03 to 5.0μM5.0\,\mu M, demonstrating its potency .

Table 1: Comparison of MIC Values for BMIPCA and Other Compounds Against Mtb

Compound NameMIC Value (μM)Activity Type
BMIPCA0.03 - 5.0Anti-TB
Compound A≤0.006Anti-TB
Compound B0.03 - 0.8Anti-TB

The mechanism by which BMIPCA exerts its biological effects involves several biochemical pathways:

  • Inhibition of Prenyl Transferases : By inhibiting these enzymes, BMIPCA disrupts normal protein function and localization, which is crucial for various cellular processes.
  • Influence on Gene Expression : BMIPCA has been shown to modulate gene expression related to cell proliferation and apoptosis, indicating potential therapeutic applications in manipulating disease-related pathways.

Case Studies

Several studies have explored the biological activity of BMIPCA:

  • Study on Anti-TB Activity : A high-throughput screening identified BMIPCA as a potent inhibitor of Mtb, with significant reductions in bacterial load observed in infected mouse models when treated with varying doses of the compound .
  • Enzyme Interaction Studies : Research demonstrated that BMIPCA interacts with cytochrome P450 enzymes, leading to altered metabolic profiles in treated cells. This suggests implications for drug metabolism and potential toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction progress be monitored?

  • Methodological Answer : A one-pot, two-step reaction involving halogenated diaminopyridine precursors and aldehydes is frequently employed. For example, chloroacetaldehyde reacts with 5-bromo-2,3-diaminopyridine under reflux in ethanol, with sodium bicarbonate as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves extraction with dichloromethane followed by recrystallization from hexane .

Q. What key spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, resolving substituent positions (e.g., bromo and methyl groups). DMSO-d6 is a common solvent .
  • HRMS : Validates molecular weight (e.g., observed vs. calculated mass accuracy within 0.0162 Da ).
  • IR Spectroscopy : Identifies carbonyl (C=O) and other functional groups .

Q. How is crystallization achieved, and what structural insights does X-ray diffraction provide?

  • Methodological Answer : Slow evaporation or diffusion methods yield single crystals. X-ray crystallography confirms planar imidazo[1,2-a]pyridine cores and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing layered structures) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination or methylation be addressed?

  • Methodological Answer : Substituent-directed metal catalysis (e.g., Pd-mediated C–H activation) or steric/electronic tuning of precursors improves regioselectivity. For example, methyl groups at the 8-position direct bromination to the 6-position via steric hindrance .

Q. What strategies resolve discrepancies in spectroscopic data for novel derivatives?

  • Methodological Answer :

  • Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Perform X-ray diffraction to unambiguously confirm connectivity.
  • Re-examine reaction conditions for potential byproducts or tautomerism .

Q. How can computational methods aid in predicting reactivity or stability?

  • Methodological Answer :

  • DFT calculations : Model transition states for bromination or aldehyde oxidation pathways.
  • Molecular docking : Predict binding affinities if the compound is used in medicinal chemistry (e.g., CDK2 inhibition studies ).

Q. What are the implications of impurities in HRMS or NMR data, and how are they mitigated?

  • Methodological Answer :

  • HRMS : Isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) help distinguish target compounds from contaminants.
  • LC-MS/MS : Identifies degradation products during stability studies.
  • Recrystallization : Removes unreacted starting materials (e.g., residual diaminopyridine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
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6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

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